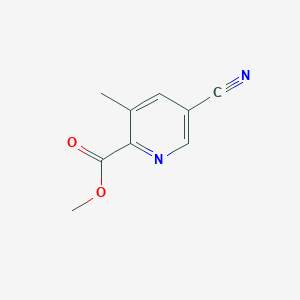

Methyl 5-cyano-3-methylpicolinate

Description

Methyl 5-cyano-3-methylpicolinate is a pyridine-derived ester featuring a cyano group at the 5-position and a methyl ester at the 2-position. Its molecular formula is presumed to be C₈H₆N₂O₂, with a molar mass of approximately 178.15 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano group, which influences reactivity and interaction with biological targets.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 5-cyano-3-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-7(4-10)5-11-8(6)9(12)13-2/h3,5H,1-2H3 |

InChI Key |

NYQSWSOWMYAEDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyano Group (CN): Enhances electrophilicity at the 5-position, making the compound reactive toward nucleophiles. This contrasts with halogenated analogs (Cl, Br), which are more suited for cross-coupling reactions . Methyl Ester (COOCH₃): Contributes to lipophilicity, whereas the sodium salt (COO⁻Na⁺) increases aqueous solubility, expanding its utility in biological systems .

Positional Isomerism :

- Methyl 6-chloro-3-methylpicolinate (similarity score 0.91) demonstrates how substituent position (6-Cl vs. 5-CN) alters electronic and steric properties .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyano and methyl substituents, while IR spectroscopy confirms the nitrile stretch (~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests under accelerated conditions (40°C/75% RH) over 4–8 weeks using LC-MS can identify degradation products. Store in amber vials at –20°C under nitrogen to prevent hydrolysis of the nitrile group. Kinetic studies (Arrhenius plots) predict shelf life .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

- Methodological Answer : Conflicting data may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or concentration differences. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What mechanistic insights explain the regioselectivity of cyanation in 3-methylpicolinate derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that electron-donating methyl groups at position 3 stabilize transition states via hyperconjugation, favoring cyanation at position 5. Kinetic isotope effect experiments and Hammett plots further validate electronic influences .

Q. How do solvent polarity and additives impact the efficiency of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Screen solvents (e.g., toluene, DMF) with varying polarity indices and additives (e.g., K₃PO₄, Cs₂CO₃). Use Design of Experiments (DoE) to model interactions. Polar aprotic solvents enhance Pd catalyst activity but may increase side reactions .

Q. Can computational models predict the bioactivity of this compound derivatives as kinase inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations against kinase X-ray structures (e.g., PDB 2ITO) identify binding poses. Validate with in vitro IC₅₀ assays and SAR analysis of substituent effects .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Replicate solubility tests (shake-flask method) at controlled pH and temperature. Compare with Hansen Solubility Parameters (HSPs) and COSMO-RS simulations. Publish raw data with error margins to clarify reproducibility .

Q. What strategies validate the purity of this compound when commercial standards are unavailable?

- Methodological Answer : Combine orthogonal techniques: HPLC (retention time), melting point analysis (DSC), and elemental analysis (CHNS). Synthesize an isotopically labeled analog as an internal standard .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Pd-catalyzed cyanation | Pd/C | DMF | 72 | 98.5 | |

| Ullmann coupling | CuI | THF | 58 | 95.2 |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed acid | 28 |

| 25°C/dry N₂ | None | >180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.